3,7-Dimethyl-7-octen-1-yl formate

Natural occurrence Essential oil composition Fragrance ingredient sourcing

3,7-Dimethyl-7-octen-1-yl formate (CAS 845870-35-1), also designated as rhodinyl formate and commonly referenced under CAS 141-09-3, is a monoterpene-derived formate ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. This compound belongs to the class of fragrance esters derived from citronellol/rhodinol alcohols and is characterized by a terminal alkene double bond at the 7-position.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 845870-35-1
Cat. No. B12761962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-7-octen-1-yl formate
CAS845870-35-1
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(CCCC(=C)C)CCOC=O
InChIInChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h9,11H,1,4-8H2,2-3H3/t11-/m0/s1
InChIKeyVMBKZHMLQXCNCP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, most fixed oils;  insoluble in glycerol, propylene glycol, water
1 ml in 2 ml 80% alcohol gives clear soln (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethyl-7-octen-1-yl formate (CAS 845870-35-1) for Fragrance Procurement: Technical Baseline and In-Class Context


3,7-Dimethyl-7-octen-1-yl formate (CAS 845870-35-1), also designated as rhodinyl formate and commonly referenced under CAS 141-09-3, is a monoterpene-derived formate ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol [1]. This compound belongs to the class of fragrance esters derived from citronellol/rhodinol alcohols and is characterized by a terminal alkene double bond at the 7-position . It is recognized by FEMA (2984), COE (346), and JECFA (56) as a flavoring and fragrance ingredient, with a specification-grade assay minimum of 85% total esters and a physical appearance as a colorless to slightly yellow liquid [2][3]. The compound exhibits a leafy, rose-like odor profile with bittersweet taste undertones and is soluble in alcohol and most fixed oils while being insoluble in water, propylene glycol, and glycerol [3]. Within fragrance formulation, this compound is positioned as a floral-green top-to-middle note modifier that shares structural and olfactory kinship with citronellyl formate (CAS 105-85-1, 6-octen isomer) and geranyl formate .

Why 3,7-Dimethyl-7-octen-1-yl formate Cannot Be Substituted with Generic In-Class Formate Esters


Procurement substitution of 3,7-dimethyl-7-octen-1-yl formate with structurally adjacent formate esters—most notably citronellyl formate (the 6-octen positional isomer) or geranyl formate—is not chemically or functionally equivalent. The 7-octen double bond position confers distinct stereoelectronic properties that influence volatility, odor character, and chromatographic retention behavior relative to the 6-octen isomer [1]. Unlike citronellyl formate, which is well-documented as a naturally occurring component in geranium essential oil, 3,7-dimethyl-7-octen-1-yl formate has not been reported as a naturally occurring entity and exists primarily as a synthetic fragrance ingredient, with distinct regulatory and sensory differentiation implications . Furthermore, the compound's specific gravity range (0.901-0.908) differs from that of citronellyl formate (~0.896-0.897), and its boiling point (220°C per JECFA) is distinct from the commonly reported 235°C (lit.) for the 6-octen isomer [2]. Formulation performance, olfactory blending behavior, and regulatory submission data tied to FEMA 2984 and JECFA 56 are specific to this compound and cannot be ported to alternative esters without revalidation. The quantitative evidence below establishes the measurable parameters that drive procurement differentiation.

3,7-Dimethyl-7-octen-1-yl formate: Quantified Differentiation Evidence Versus Citronellyl Formate and Class Comparators


Natural Occurrence Status: 3,7-Dimethyl-7-octen-1-yl formate Versus Citronellyl and Geranyl Formate in Geranium Oil

In Australian geranium oil (Pelargonium hybrid) analyzed via GC on non-polar BPX-5 column, citronellyl formate and geranyl formate are detectable and quantifiable components, whereas rhodinyl formate (3,7-dimethyl-7-octen-1-yl formate) is not reported as a naturally occurring constituent. The analysis of 41 samples revealed detectable parent alcohols and 47 of their esters, with formates comprising 19.7% of the total ester fraction, but rhodinyl formate was absent from the reported natural composition [1]. This is corroborated by independent chemical database records noting that 'rhodinyl formate as such has not been reported found in nature' . In contrast, citronellyl formate occurs naturally in geranium, mandarin, satsuma, kumquat, lovage root, and honey [2].

Natural occurrence Essential oil composition Fragrance ingredient sourcing

Sensory Descriptor Differentiation: 3,7-Dimethyl-7-octen-1-yl formate Odor Profile Versus Citronellyl Formate

The odor profile of 3,7-dimethyl-7-octen-1-yl formate (rhodinyl formate) is consistently described across authoritative databases as 'rose, dried leaf, green, floral, geranium' with a 'leafy, rose-like odour' and 'bittersweet taste suggestive of cherry' [1]. In contrast, citronellyl formate (the 6-octen positional isomer) is characterized as 'strongly fruity, rose-like odor' with 'bergamot, cucumber, rose, apricot, peach, plum' descriptors and a 'strong fruit aroma, slightly reminiscent of rose and lemon' [2]. While both compounds share a foundational rose-floral character, rhodinyl formate emphasizes green-leafy and dried-leaf nuances with geranium facets, whereas citronellyl formate presents a more pronounced fruity-citrus profile with bergamot and stone fruit notes. This differentiation is consistent with the structural distinction between the 7-octen (terminal double bond) and 6-octen (internal double bond) isomers.

Odor characterization Sensory evaluation Fragrance procurement

Physicochemical Property Divergence: Boiling Point and Specific Gravity of 3,7-Dimethyl-7-octen-1-yl formate Versus 6-Octen Isomer

The JECFA specification for 3,7-dimethyl-7-octen-1-yl formate (rhodinyl formate) reports a boiling point of 220°C and a specific gravity range of 0.901-0.908 [1]. In contrast, citronellyl formate (CAS 105-85-1, 6-octen isomer) is consistently reported with a boiling point of 235°C (lit.) and a density of 0.897 g/mL at 25°C across multiple authoritative sources . This 15°C difference in boiling point and the distinct specific gravity ranges indicate measurably different volatility profiles and density characteristics between the two positional isomers. Additionally, the RIFM safety assessment documents distinct predicted boiling points for the two isomers using EPI Suite: citronellyl formate at 220.77°C versus rhodinyl formate at 213.45°C, further corroborating the volatility differential [2].

Boiling point Specific gravity Volatility Quality control

Regulatory and Safety Assessment Framework: Class I Cramer Classification and IFRA Exposure Band

The RIFM safety assessment for citronellyl formate (CAS 105-85-1) applies read-across principles that include rhodinyl formate (CAS 141-09-3) within the same safety evaluation framework, but with notable distinctions in predicted physicochemical parameters that inform exposure modeling [1]. Both compounds are classified as Cramer Class I (low toxicity potential), and the acute oral LD50 in rats is reported as 8.4 g/kg with acute dermal LD50 in rabbits >2 g/kg [2]. However, the volume of use worldwide band for citronellyl formate is 10-100 metric tons per year (IFRA, 2015), and the 95th percentile concentration in hydroalcoholics is 0.018% with total systemic exposure calculated at 0.00063 mg/kg/day [1]. These exposure values are compound-specific and reflect the commercial usage patterns of citronellyl formate; procurement of rhodinyl formate must be assessed against its own usage data (IFRA recommendation levels up to 4.0000% in fragrance concentrate) [3]. The JECFA evaluation for rhodinyl formate (JECFA No. 56) has 'Full' specification status with an ADI of 'No safety concern at current levels of intake' [4].

Safety assessment Cramer classification IFRA Regulatory compliance

Chromatographic Retention Differentiation: Citronellyl Versus Geranyl Esters in Geranium Oil Analysis

Gas chromatographic analysis of Australian geranium oil on a non-polar BPX-5 column demonstrates systematic retention index differences between citronellyl esters and their neryl/geranyl counterparts. Citronellyl esters emerge regularly before neryl esters (ΔRI = 9) and geranyl esters (ΔRI = 33) [1]. While direct retention data for rhodinyl formate (7-octen isomer) in this specific system is not reported, the established chromatographic behavior of citronellyl formate relative to geranyl formate demonstrates that structural isomerism in monoterpene formates produces measurable, reproducible retention differences that are analytically significant for quality control and purity verification. In rose-scented geranium essential oil, citronellyl formate content ranges from 6.2-7.5% of primary oil, while geranyl formate ranges from 4.1-4.7%, with the two esters readily resolved chromatographically [2].

GC retention index Chromatographic separation Quality control Analytical method validation

FEMA and JECFA Regulatory Identifier Differentiation: Distinct GRAS Assessment Lineages

3,7-Dimethyl-7-octen-1-yl formate (rhodinyl formate) is assigned FEMA number 2984 and JECFA number 56, with full specification status and an ADI of 'acceptable' with no safety concern at current intake levels [1][2]. In contrast, citronellyl formate (CAS 105-85-1, 6-octen isomer) is assigned FEMA number 2314, with distinct regulatory lineage and specification documentation [3]. The JECFA specification for rhodinyl formate mandates an assay minimum of 85% (total esters), acid value maximum of 2, refractive index range of 1.453-1.458, and specific gravity of 0.901-0.908, with the note 'SC: rhodinol' indicating that secondary components are primarily the parent alcohol rhodinol [2]. Citronellyl formate specifications, while similar in some parameters, have distinct assay criteria and solubility profiles, including solubility in alcohol and most fixed oils but slight solubility in propylene glycol [4]. The FEMA GRAS listings are independent; substitution of one FEMA-listed material for another in flavor applications requires separate regulatory consideration.

FEMA JECFA GRAS Regulatory compliance Flavor procurement

3,7-Dimethyl-7-octen-1-yl formate: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Rose-Geranium and Green-Floral Fine Fragrance Formulations Requiring Leafy Top/Middle Notes

Based on the documented odor profile of rose, dried leaf, green, floral, and geranium characteristics, 3,7-dimethyl-7-octen-1-yl formate is positioned for fine fragrance accords where a green-leafy rose note is required rather than a fruity-citrus rose character [1][2]. The compound's specific gravity range of 0.901-0.908 and boiling point of 220°C per JECFA specification inform its volatility behavior and substantivity in alcohol-based fragrance formulations . IFRA recommendation levels up to 4.0000% in fragrance concentrate provide a usage framework for formulators [3]. This material is particularly suited for rose, geranium, and green-floral accords where the dried-leaf nuance differentiates from the more fruity profile of citronellyl formate. Procurement should be guided by the JECFA specification parameters including assay minimum 85% (total esters), refractive index 1.453-1.458, and the 'SC: rhodinol' secondary component designation .

Flavor Applications Requiring FEMA 2984-Listed Leafy Rose Character

3,7-Dimethyl-7-octen-1-yl formate is FEMA 2984-listed with documented flavor use in apricot, apple, strawberry, raspberry, peach, plum, pineapple, almond, and cherry-type flavor compositions [1][2]. The compound's bittersweet taste suggestive of cherry complements fruit flavor profiles where a leafy, rose-like nuance is desired. FEMA usage levels (mg/kg) are established at: soft drinks 1.3, cold drinks 1.8, candy 4.3, baked goods 4.9, and puddings 0.08 [2]. The compound is soluble in alcohol and most fixed oils but insoluble in propylene glycol, water, and glycerol , which dictates solvent selection for flavor delivery systems. Regulatory procurement must reference JECFA No. 56 and FEMA 2984 documentation; substitution with citronellyl formate (FEMA 2314) requires separate GRAS consideration [3]. The JECFA full specification status and ADI of 'acceptable' with no safety concern at current intake levels support flavor procurement decisions [4].

Analytical Reference Standard for GC-MS Identification of Monoterpene Formate Isomers in Essential Oil Research

The documented chromatographic behavior of monoterpene formate esters in geranium oil analysis establishes the need for isomer-specific reference standards. Research by Doimo et al. (1999) demonstrates that citronellyl esters emerge before neryl esters (ΔRI = 9) and geranyl esters (ΔRI = 33) on non-polar BPX-5 columns, with formates comprising 19.7% of total esters in Australian geranium oil [1]. While citronellyl formate occurs naturally at 6.2-7.5% in rose-scented geranium primary oil, 3,7-dimethyl-7-octen-1-yl formate has not been reported as a naturally occurring component [2]. This absence makes the synthetic 7-octen isomer a valuable analytical reference for distinguishing natural from synthetic sources in essential oil authentication studies. Procurement for analytical applications should specify the (3S)-stereoisomer configuration (CAS 845870-35-1) and reference the JECFA IR spectrum ID test for verification [3].

Cosmetic and Personal Care Fragrance Where Propylene Glycol Insolubility Is Formulation-Critical

The solubility profile of 3,7-dimethyl-7-octen-1-yl formate—specifically its insolubility in propylene glycol, water, and glycerol while maintaining solubility in alcohol and most fixed oils—provides formulation differentiation in cosmetic applications [1]. This property is relevant for anhydrous formulations, oil-based perfumes, and alcohol-based fine fragrances where propylene glycol compatibility is either undesirable or unnecessary. The acute dermal LD50 in rabbits of >2 g/kg and Cramer Class I classification support cosmetic use within IFRA guidelines [2]. The compound's specific gravity (0.901-0.908) and refractive index (1.453-1.458) per JECFA specifications provide quality control parameters for incoming material acceptance in cosmetic manufacturing [1]. Procurement specifications should align with COSING reference number 40958 for EU cosmetic compliance and note that the compound is TSCA-listed [3][4].

Technical Documentation Hub

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